N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-6-phenoxypyridine-3-carboxamide
Description
N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-6-phenoxypyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyrazole ring, and a phenoxypyridine moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-6-phenoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c27-21(17-6-7-20(22-14-17)29-19-4-2-1-3-5-19)24-18-15-23-26(16-18)9-8-25-10-12-28-13-11-25/h1-7,14-16H,8-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRBVOCLSSPNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)NC(=O)C3=CN=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-6-phenoxypyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. The general synthetic route includes:
Preparation of 2-morpholin-4-ylethylamine: This involves the reaction of morpholine with an appropriate alkylating agent, such as ethyl bromide, under basic conditions.
Synthesis of pyrazole derivative: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by functionalization to introduce the ethylamine group.
Formation of phenoxypyridine moiety: This step involves the coupling of a phenol derivative with a pyridine carboxylic acid under dehydrating conditions.
Final assembly: The final step involves the coupling of the pyrazole derivative with the phenoxypyridine moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-6-phenoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxypyridine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-6-phenoxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-6-phenoxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Similar in structure but with a triazine ring instead of a pyrazole ring.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: Contains a pyrazole ring and a morpholine ring but lacks the phenoxypyridine moiety.
Uniqueness
N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-6-phenoxypyridine-3-carboxamide is unique due to its combination of a morpholine ring, a pyrazole ring, and a phenoxypyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
